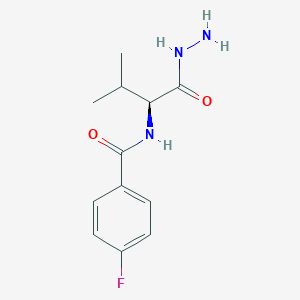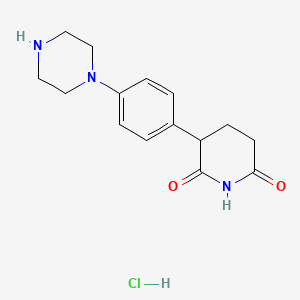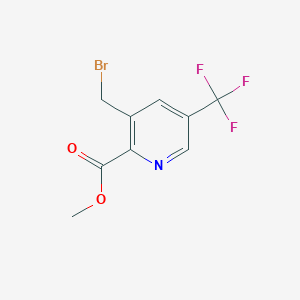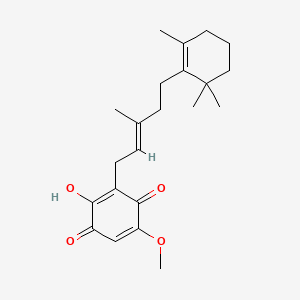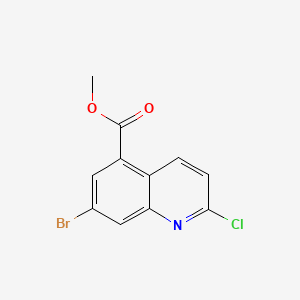
5-Bromo-2-methoxy-4,6-dimethyl-3-pyridinecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-methoxy-4,6-dimethyl-3-pyridinecarboxaldehyde is a brominated derivative of pyridinecarboxaldehyde, featuring a methoxy group and two methyl groups on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Halogenation: Bromination of the corresponding pyridinecarboxaldehyde precursor.
Methoxylation: Introduction of the methoxy group via nucleophilic substitution reactions.
Methylation: Addition of methyl groups through electrophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the controlled addition of bromine, methanol, and methylating agents under specific reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: Oxidation reactions can convert the aldehyde group to carboxylic acids.
Reduction: Reduction reactions can reduce the aldehyde group to alcohols.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include nucleophiles such as amines and halides.
Major Products Formed:
Oxidation: 5-Bromo-2-methoxy-4,6-dimethyl-3-pyridinecarboxylic acid.
Reduction: 5-Bromo-2-methoxy-4,6-dimethyl-3-pyridinecarbinol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalyst: Potential use as a catalyst in organic reactions.
Biology:
Biological Activity: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
Drug Development: Potential application in the development of new pharmaceuticals targeting various diseases.
Industry:
Material Science: Used in the production of advanced materials with specific properties.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its biological activity, influencing its binding affinity and reactivity with biological molecules.
Comparaison Avec Des Composés Similaires
2-Methoxy-4,6-dimethyl-3-pyridinecarboxaldehyde: Lacks the bromine atom.
5-Bromo-2-methoxy-3-pyridinecarboxaldehyde: Lacks the methyl groups at the 4 and 6 positions.
Uniqueness:
The presence of both bromine and methoxy groups on the pyridine ring makes 5-Bromo-2-methoxy-4,6-dimethyl-3-pyridinecarboxaldehyde unique compared to its analogs, contributing to its distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
531521-29-6 |
|---|---|
Formule moléculaire |
C9H10BrNO2 |
Poids moléculaire |
244.08 g/mol |
Nom IUPAC |
5-bromo-2-methoxy-4,6-dimethylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H10BrNO2/c1-5-7(4-12)9(13-3)11-6(2)8(5)10/h4H,1-3H3 |
Clé InChI |
YJGLWLJPDJMHJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=C1Br)C)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromopyrazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B15362508.png)

![[(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B15362528.png)
![(2S)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15362529.png)
![(1S,2S,6R,8S)-4-[(1S)-1-chloro-3-[(4-methoxyphenyl)methoxy]propyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B15362542.png)
![3-Azabicyclo[4.1.0]heptan-6-ol;2,2,2-trifluoroacetic acid](/img/structure/B15362548.png)
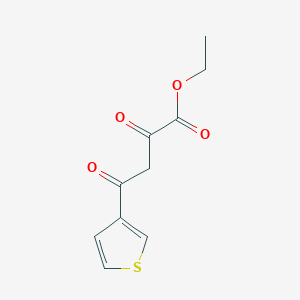
![Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate](/img/structure/B15362560.png)
